2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrFO2. It is also known by other names such as 2-Bromo-5’-fluoro-2’-hydroxyacetophenone and 5-Fluoro-2-hydroxyphenacyl bromide . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone can be achieved through several methods. One common method involves the bromination of 5-fluoro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of fluoro-hydroxybenzaldehydes or fluoro-hydroxybenzoic acids.
Reduction: Formation of fluoro-hydroxyphenylethanols.
Scientific Research Applications
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The presence of the fluorine atom enhances its binding affinity to certain biological targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and binding affinity. The hydroxyl group further enhances its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYHGPQMZTLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381171 | |
Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126581-65-5 | |
Record name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5'-fluoro-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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